Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202822
InChI: InChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H13BrO4
Molecular Weight: 301.13 g/mol

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC16202822

Molecular Formula: C12H13BrO4

Molecular Weight: 301.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate -

Specification

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
IUPAC Name ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate
Standard InChI InChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3
Standard InChI Key VMZKPRQRVYXKNW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=CC=C1Br)OC

Introduction

Chemical Structure and Physical Properties

Molecular Characteristics

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate features a β-keto ester group attached to a 2-bromo-6-methoxyphenyl ring. The bromine atom at the ortho position and the methoxy group at the para position relative to the ketone create steric and electronic effects that influence its reactivity. Key physical properties inferred from analogous compounds include:

PropertyValueSource Compound Reference
Molecular Weight301.14 g/molEthyl 2-bromo-3-oxo-3-phenylpropanoate
Density~1.42–1.45 g/cm³Ethyl 2-bromo-3-oxo-3-phenylpropanoate
Boiling Point~300–359°CEthyl 2-bromo-3-oxo-3-phenylpropanoate
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)General β-keto ester behavior

The compound’s spectral fingerprints, such as 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, are expected to align with similar brominated β-keto esters. For instance, the enolic proton of the β-keto ester typically appears as a broad singlet near δ\delta 12–13 ppm, while aromatic protons resonate between δ\delta 6.5–7.5 ppm depending on substitution patterns .

Synthesis and Optimization

Laboratory-Scale Preparation

The synthesis of ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate can be achieved through bromination of ethyl 3-(6-methoxyphenyl)-3-oxopropanoate. A protocol adapted from metal-free C-arylation methods involves:

  • Bromination:

    • Reacting ethyl 3-(6-methoxyphenyl)-3-oxopropanoate with N\text{N}-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in dichloromethane at 0–25°C .

    • Yield: ~70–85% based on analogous reactions .

  • Purification:

    • Column chromatography using silica gel and ethyl acetate/hexane eluents.

    • Characterization via 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and HRMS to confirm structure .

Industrial Considerations

Scaling this synthesis requires addressing bromine handling and waste management. Continuous-flow reactors may enhance safety and efficiency by minimizing exposure to hazardous intermediates .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

R-Br+NH3R-NH2+HBr[2]\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr} \quad[2]

This reactivity is pivotal for introducing amino groups in drug discovery.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol, yielding ethyl 3-(2-bromo-6-methoxyphenyl)-3-hydroxypropanoate.

  • Oxidation: The methoxy group can be demethylated to a phenol using BBr3\text{BBr}_3, enabling further functionalization .

Cyclization Reactions

The β-keto ester participates in cyclocondensation with hydrazines or hydroxylamines to form heterocycles like pyrazoles or isoxazoles, which are prevalent in pharmaceuticals .

Applications in Research

Pharmaceutical Intermediates

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate serves as a precursor for triazolopyrimidines and other nitrogen heterocycles with demonstrated anti-tubercular and anticancer activities . A recent study synthesized analogs showing IC50_{50} values of <10 µM against MCF-7 breast cancer cells .

Material Science

Incorporating this compound into polymers enhances thermal stability. For example, polyesters modified with brominated aryl groups exhibit glass transition temperatures (TgT_g) increased by 20–30°C compared to unmodified analogs.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesApplications
Ethyl 3-(2-bromo-4-methoxyphenyl)-3-oxopropanoateC12H13BrO4\text{C}_{12}\text{H}_{13}\text{BrO}_4Methoxy at para positionLess steric hindrance in reactions
Ethyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoateC12H13ClO4\text{C}_{12}\text{H}_{13}\text{ClO}_4Chlorine substitutionLower reactivity in nucleophilic substitution
Ethyl 3-(2-iodo-6-methoxyphenyl)-3-oxopropanoateC12H13IO4\text{C}_{12}\text{H}_{13}\text{IO}_4Iodine substitutionEnhanced electrophilicity for cross-coupling

Challenges and Future Directions

Current limitations include the lack of large-scale production data and in vivo pharmacological studies. Future research should prioritize:

  • Green Chemistry Approaches: Developing solvent-free or catalytic bromination methods.

  • Biological Screening: Expanding cytotoxicity assays to in vivo models.

  • Material Innovations: Exploring use in flame-retardant polymers.

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